Cas no 875543-41-2 (6'-Sialyl-N-acetyllactosamine-β-ethylamine)
6'-Sialyl-N-acetyllactosamine-β-ethylamine Chemical and Physical Properties
Names and Identifiers
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- (2R,4S,5R,6R)-5-Acetamido-2-(((2R,3R,4S,5R,6S)-6-(((2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid
- (2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-t
- 6'-Sialyl-N-acetyllactosamine-β-ethylamine
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- Inchi: 1S/C27H47N3O19/c1-9(33)29-15-11(35)5-27(26(42)43,49-23(15)17(37)12(36)6-31)45-8-14-18(38)20(40)21(41)25(47-14)48-22-13(7-32)46-24(44-4-3-28)16(19(22)39)30-10(2)34/h11-25,31-32,35-41H,3-8,28H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)/t11-,12+,13+,14+,15+,16+,17+,18-,19+,20-,21+,22+,23+,24+,25-,27+/m0/s1
- InChI Key: MVBKQPAQNOAVPW-ICTHHDDWSA-N
- SMILES: O1[C@@](C(=O)O)(C[C@@H]([C@H]([C@@H]1[C@@H]([C@@H](CO)O)O)NC(C)=O)O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O)NC(C)=O)OCCN)O)O)O
Computed Properties
- Hydrogen Bond Donor Count: 13
- Hydrogen Bond Acceptor Count: 20
- Heavy Atom Count: 49
- Rotatable Bond Count: 15
- Complexity: 1110
- XLogP3: -10.4
- Topological Polar Surface Area: 359
6'-Sialyl-N-acetyllactosamine-β-ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S323990-0.5mg |
6'-Sialyl-N-acetyllactosamine-β-ethylamine |
875543-41-2 | 0.5mg |
$ 125.00 | 2022-06-03 | ||
| TRC | S323990-2.5mg |
6'-Sialyl-N-acetyllactosamine-β-ethylamine |
875543-41-2 | 2.5mg |
$626.00 | 2023-05-17 | ||
| TRC | S323990-5mg |
6'-Sialyl-N-acetyllactosamine-β-ethylamine |
875543-41-2 | 5mg |
$1194.00 | 2023-05-17 | ||
| TRC | S323990-.5mg |
6'-Sialyl-N-acetyllactosamine-β-ethylamine |
875543-41-2 | 5mg |
$155.00 | 2023-05-17 | ||
| TRC | S323990-100mg |
6'-Sialyl-N-acetyllactosamine-β-ethylamine |
875543-41-2 | 100mg |
$ 19000.00 | 2023-09-06 |
6'-Sialyl-N-acetyllactosamine-β-ethylamine Suppliers
6'-Sialyl-N-acetyllactosamine-β-ethylamine Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 6'-Sialyl-N-acetyllactosamine-β-ethylamine
Introduction to 6'-Sialyl-N-acetyllactosamine-β-ethylamine (CAS No. 875543-41-2)
6'-Sialyl-N-acetyllactosamine-β-ethylamine (CAS No. 875543-41-2) is a complex carbohydrate derivative that has garnered significant attention in the fields of glycobiology and pharmaceutical research. This compound, often referred to as 6'-SLN-EA, is a sialylated oligosaccharide conjugated with an ethylamine moiety, making it a valuable tool for studying the biological roles of sialic acids and their impact on cellular interactions and signaling pathways.
The structure of 6'-SLN-EA consists of a sialic acid residue (N-acetylneuraminic acid) linked to the terminal galactose of N-acetyllactosamine, which is further conjugated with an ethylamine group. This unique configuration provides insights into the structural and functional aspects of sialylated glycans, which are critical for various biological processes, including immune responses, cell adhesion, and pathogen recognition.
Recent studies have highlighted the importance of sialylated glycans in modulating the immune system. For instance, a study published in the Journal of Biological Chemistry demonstrated that sialylated glycans play a crucial role in the regulation of T-cell activation and cytokine production. The presence of sialic acids on the surface of immune cells can influence their interactions with other cells and modulate inflammatory responses. 6'-SLN-EA serves as a model compound to investigate these interactions, providing valuable data for the development of therapeutic agents targeting immune disorders.
In addition to its immunological significance, 6'-SLN-EA has been explored for its potential applications in drug delivery systems. The ethylamine moiety can be modified to enhance the solubility and bioavailability of the compound, making it suitable for use in targeted drug delivery. Research published in the International Journal of Pharmaceutics has shown that sialylated glycoconjugates can improve the stability and efficacy of therapeutic molecules by facilitating their uptake by specific cell types.
The synthesis of 6'-SLN-EA involves a series of enzymatic and chemical reactions, highlighting the interdisciplinary nature of its production. Enzymatic methods using glycosyltransferases have been developed to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements for research and pharmaceutical applications. These synthetic strategies are continuously being optimized to reduce costs and improve scalability.
The biological activity of 6'-SLN-EA has also been evaluated in various preclinical models. In vitro studies have demonstrated its ability to inhibit viral entry into host cells by competing with natural sialic acid receptors. This property makes it a promising candidate for antiviral therapies, particularly against pathogens that rely on sialic acid-mediated attachment for infection. Clinical trials are currently underway to assess its safety and efficacy in human subjects.
Beyond its therapeutic potential, 6'-SLN-EA is also used as a research tool in glycobiology laboratories. Its well-defined structure allows scientists to study the specific roles of individual glycan moieties in complex biological systems. For example, it can be used to probe the binding affinities of lectins, which are proteins that recognize and bind to specific carbohydrate structures. Understanding these interactions is crucial for developing new diagnostic tools and therapeutic strategies.
In conclusion, 6'-Sialyl-N-acetyllactosamine-β-ethylamine (CAS No. 875543-41-2) is a multifaceted compound with significant implications in both basic research and applied sciences. Its unique chemical structure and biological properties make it an invaluable resource for advancing our understanding of glycan-mediated processes and developing novel therapeutic interventions. As research in this field continues to evolve, the potential applications of 6'-SLN-EA are likely to expand, contributing to breakthroughs in medicine and biotechnology.
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